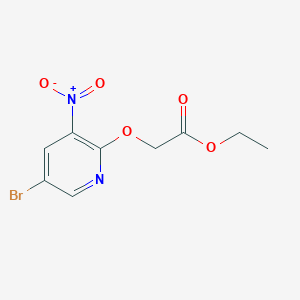

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Overview

Description

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, also known as EBNPA, is a synthetic chemical compound used in scientific research and laboratory experiments. It is a member of the nitropyridine family, a group of compounds that are known for their strong biological activity. EBNPA has many applications in research, including its use as a reagent for the synthesis of other compounds, as a tool for the study of biochemical and physiological processes, and as a potential therapeutic agent.

Scientific Research Applications

Ethyl Acetate in Process Intensification

Ethyl acetate, a relative of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, is widely utilized as a solvent in paints, coatings, and various consumer products. Its production process has been the subject of intensification to enhance efficiency and reduce environmental impact. Techniques such as reactive distillation and microwave-assisted synthesis offer advantages in purity, energy consumption, and cost-effectiveness, showcasing the chemical's significance in industrial applications (Patil & Gnanasundaram, 2020).

Ionic Liquids and Biomolecule Processing

Ionic liquids, with ethyl and nitro substituents, serve as innovative solvents for processing biomolecules like cellulose and chitin. These solvents, exemplified by 1-ethyl-3-methylimidazolium acetate, facilitate the dissolution and modification of cellulose, underlining the importance of ethyl and nitro derivatives in advancing green chemistry and material science (Heinze et al., 2008).

Ethyl Carbamate in Food and Beverage Safety

Ethyl carbamate, structurally related to the query compound through its ethyl group, emerges in fermented foods and beverages, raising health concerns due to its carcinogenic potential. Research into its formation, detection, and mitigation is crucial for ensuring food safety and minimizing health risks, reflecting the significance of understanding and managing the effects of ethyl derivatives in consumer products (Weber & Sharypov, 2009).

Ester Formation in Microbial Fermentation

The microbial production of esters, including ethyl acetate, highlights the biological relevance of ethyl derivatives. Understanding the conditions and mechanisms underpinning ester formation by microorganisms like Hansenula anomala provides insights into flavor production for the food and beverage industry and offers potential biotechnological applications (Tabachnick & Joslyn, 1953).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Mode of Action

The presence of a nitro group and a bromine atom in its structure suggests that it might interact with biological targets through electrophilic aromatic substitution or via hydrogen bonding .

Result of Action

The molecular and cellular effects of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate’s action are currently unknown

Properties

IUPAC Name |

ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIILDDDMFTHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

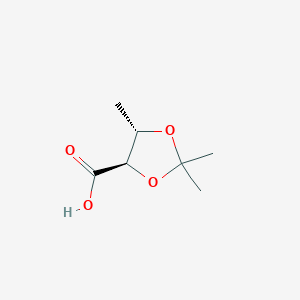

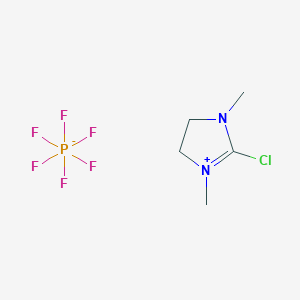

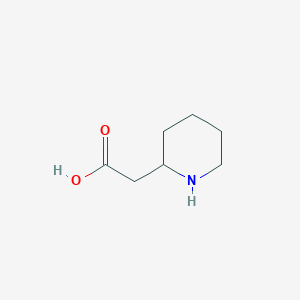

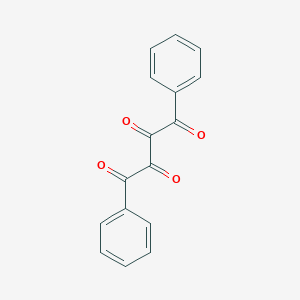

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

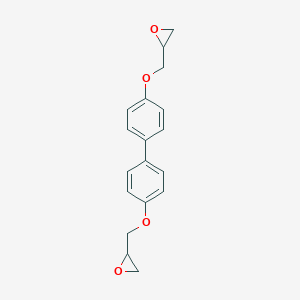

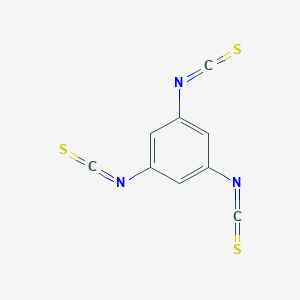

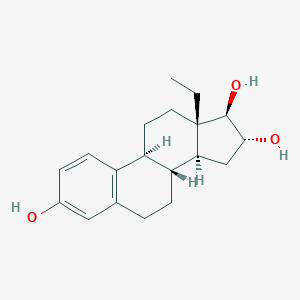

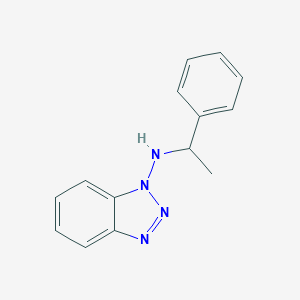

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)